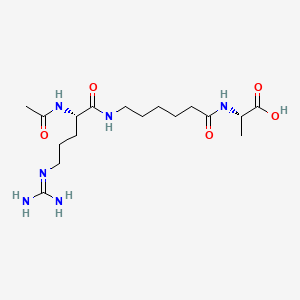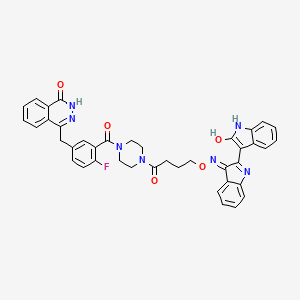
Hdac-IN-65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-65 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases are of significant interest in the field of epigenetics and have potential therapeutic applications in cancer and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-65 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-65 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups.
Applications De Recherche Scientifique
Hdac-IN-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: Helps in understanding the epigenetic regulation of various biological processes, including development and differentiation.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Mécanisme D'action
Hdac-IN-65 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved may include the regulation of cell cycle, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Hdac-IN-65 can be compared with other histone deacetylase inhibitors, such as:
Vorinostat: A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another histone deacetylase inhibitor used for similar therapeutic purposes.
Panobinostat: A potent inhibitor with applications in multiple myeloma treatment.
This compound is unique in its specific inhibition profile and potential therapeutic applications. Its selectivity and potency may offer advantages over other inhibitors in certain contexts, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H30N10O5 |
|---|---|
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
(3-methyl-2-nitroimidazol-4-yl)methyl N-[2-[[5-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrazine-2-carbonyl]amino]phenyl]carbamate |
InChI |
InChI=1S/C30H30N10O5/c1-37-21(15-34-29(37)40(43)44)19-45-30(42)36-25-9-5-4-8-24(25)35-28(41)26-16-33-27(17-32-26)39-12-10-38(11-13-39)18-20-14-31-23-7-3-2-6-22(20)23/h2-9,14-17,31H,10-13,18-19H2,1H3,(H,35,41)(H,36,42) |
Clé InChI |
CNPJWTBJMFEOOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1[N+](=O)[O-])COC(=O)NC2=CC=CC=C2NC(=O)C3=CN=C(C=N3)N4CCN(CC4)CC5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)



![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)







